molecular formula C10H13ClN2O4 B581928 (R)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride CAS No. 331763-78-1

(R)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride

Cat. No.: B581928
CAS No.: 331763-78-1
M. Wt: 260.674
InChI Key: WPIIXVVGUXXORP-DDWIOCJRSA-N
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Description

®-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride is a chiral amino acid derivative. This compound is characterized by the presence of an amino group, a nitrophenyl group, and a butanoic acid backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in research and industry.

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as being kept in an inert atmosphere at 2-8°C

Dosage Effects in Animal Models

The effects of ®-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and potential toxicity at high doses is essential for determining the compound’s safe and effective use in research .

Metabolic Pathways

®-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of ®-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is crucial for elucidating the compound’s overall biochemical activity.

Subcellular Localization

®-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . These localization patterns are essential for understanding the compound’s role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available ®-3-Amino-4-(4-nitrophenyl)butanoic acid.

    Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Hydrochloride Formation: The free amino acid is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent purification steps to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the nitration reaction.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride undergoes several types of chemical reactions:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form various oxidation products depending on the conditions used.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Reduction: ®-3-Amino-4-(4-aminophenyl)butanoic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

®-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-Amino-4-(4-aminophenyl)butanoic acid
  • ®-3-Amino-4-(4-methylphenyl)butanoic acid
  • ®-3-Amino-4-(4-chlorophenyl)butanoic acid

Uniqueness

®-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(3R)-3-amino-4-(4-nitrophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4.ClH/c11-8(6-10(13)14)5-7-1-3-9(4-2-7)12(15)16;/h1-4,8H,5-6,11H2,(H,13,14);1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIIXVVGUXXORP-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](CC(=O)O)N)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661580
Record name (3R)-3-Amino-4-(4-nitrophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331763-78-1
Record name Benzenebutanoic acid, β-amino-4-nitro-, hydrochloride (1:1), (βR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331763-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-Amino-4-(4-nitrophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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